Synthesis of single-crystalline GeS nanoribbons for high sensitivity visible-light photodetectors†

Journal of Materials Chemistry C Pub Date: 2015-07-01 DOI: 10.1039/C5TC01435B

Abstract

Single-crystalline GeS nanoribbons were synthesized by chemical vapor deposition for the first time. Structural characterization revealed that the nanoribbons grow along the [0[1 with combining overline]1] direction with a thickness of 20–50 nm, a width of several micrometers and a length of hundreds of micrometers. The GeS nanoribbons show a p-type behavior verified from the field effect transport measurement. The nanoribbon photodetectors respond to the entire visible incident light with a response edge at around 750 nm consistent with the band gap absorption of GeS. A strong nonlinear light-intensity-dependent response was observed between the measured illumination intensity from 0.25 to 212 μW cm−2. Under 530 nm light illumination, the maximum responsivity and external quantum efficiency are 139.9 A W−1 and 32 730%, respectively. These results indicate that GeS nanoribbon is a promising semiconducting nanomaterial for high performance broadband visible-light sensing applications.

Graphical abstract: Synthesis of single-crystalline GeS nanoribbons for high sensitivity visible-light photodetectors
Synthesis of single-crystalline GeS nanoribbons for high sensitivity visible-light photodetectors†
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